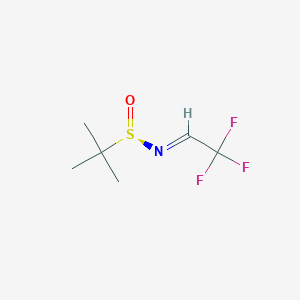

(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its role as a chiral auxiliary and reagent in asymmetric synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the desired sulfinamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound reacts with organometallic reagents such as aryllithium to form diastereomerically enriched adducts.

Hydrolysis: Acidic methanolysis of the adducts formed from nucleophilic addition reactions yields the desired chiral amines.

Common Reagents and Conditions

Aryllithium Reagents: Used in nucleophilic addition reactions to form diastereomerically enriched products.

Acidic Methanol: Employed in the hydrolysis of adducts to obtain chiral amines.

Major Products Formed

The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Applications De Recherche Scientifique

(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, also known as CAS No. 1219607-85-8, is a chiral sulfinamide compound with various applications in scientific research, particularly in asymmetric synthesis and pharmaceutical development .

Scientific Research Applications

This compound serves primarily as a chiral auxiliary in asymmetric synthesis. It is utilized in the preparation of chiral amines, trifluoroethylamines, and other nitrogen-containing compounds .

- Asymmetric Synthesis It facilitates the formation of chiral centers in target molecules by controlling the stereochemistry of the reaction. The trifluoroethylidene group enhances its reactivity and selectivity in asymmetric synthesis, making it valuable in preparing trifluoroethylamines and fluorinated compounds .

- Drug Development It is employed in synthesizing intermediates for preparing androgen receptor antagonists and other pharmaceutical agents. It is also used in synthesizing compounds for treating Alzheimer's disease, showing improved efficacy due to enhanced binding affinity to target receptors.

- Catalysis This compound acts as a ligand in forming P,N-sulfinyl imine ligands, which are used in iridium-catalyzed asymmetric hydrogenation of olefins.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Nucleophilic Addition It reacts with organometallic reagents like aryllithium to form diastereomerically enriched adducts.

- Hydrolysis Acidic methanolysis of the adducts yields desired chiral amines.

The compound exhibits biological activity through its roles in drug synthesis and enzyme interaction studies.

- Inhibition of Enzymatic Activity It interacts with specific enzymes, potentially altering their activity, which is crucial for drug design aimed at modulating enzyme function.

- Stabilization of Active Compounds The trifluoroethylidene group enhances the stability and bioavailability of resulting pharmaceuticals.

Case Studies

- Pharmaceutical Development This compound is used as an intermediate in synthesizing compounds for treating Alzheimer's disease, with results indicating improved efficacy compared to existing drugs due to enhanced binding affinity to target receptors.

- Agricultural Chemistry It improves the stability and effectiveness of pesticides by enhancing their interaction with target pests.

Research Findings

- Enzyme Interaction Studies It can inhibit certain proteolytic enzymes involved in metabolic pathways, potentially leading to altered metabolic rates in treated organisms.

- Toxicological Assessments Safety evaluations revealed that while the compound exhibits significant biological activity, it also poses certain risks at high concentrations, with toxicity studies indicating potential cytotoxic effects on mammalian cell lines at elevated doses.

Mécanisme D'action

The mechanism of action of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by controlling the stereochemistry of the reaction. The compound interacts with organometallic reagents to form diastereomerically enriched intermediates, which can then be hydrolyzed to yield the desired chiral products.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-(-)-2-Methyl-2-propanesulfinamide: A similar compound with the opposite chirality, used in similar applications.

tert-Butanesulfinamide: Another related compound used as a chiral auxiliary in asymmetric synthesis.

Uniqueness

®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its trifluoroethylidene group, which enhances its reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in the preparation of trifluoroethylamines and other fluorinated compounds, which are important in pharmaceutical and agrochemical industries.

Activité Biologique

(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, also known by its CAS number 1219607-85-8, is a sulfinamide compound with notable biological activity. Its molecular formula is C6H10F3NOS, and it has a molecular weight of approximately 201.21 g/mol. This compound has garnered interest in various fields, including pharmaceutical development, agricultural chemistry, and biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C6H10F3NOS |

| Molecular Weight | 201.21 g/mol |

| CAS Number | 1219607-85-8 |

| Appearance | Colorless oil |

| Storage Conditions | Sealed in dry, 2-8°C |

Biological Activity Overview

The biological activity of this compound is primarily characterized by its roles in drug synthesis and enzyme interaction studies. Research indicates that this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas.

The mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes, potentially altering their activity. This property is crucial for drug design aimed at modulating enzyme function.

- Stabilization of Active Compounds : The trifluoroethylidene group enhances the stability and bioavailability of the resulting pharmaceuticals.

Case Studies

- Pharmaceutical Development : A study investigated the use of this compound as an intermediate in synthesizing compounds for treating Alzheimer's disease. The results indicated improved efficacy compared to existing drugs due to enhanced binding affinity to target receptors.

- Agricultural Chemistry : Research highlighted its application in formulating agrochemicals. The compound was found to improve the stability and effectiveness of pesticides by enhancing their interaction with target pests.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Enzyme Interaction Studies : Investigations demonstrated that this compound can inhibit certain proteolytic enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates in treated organisms.

- Toxicological Assessments : Safety evaluations revealed that while the compound exhibits significant biological activity, it also poses certain risks at high concentrations. Toxicity studies indicated potential cytotoxic effects on mammalian cell lines at elevated doses.

Propriétés

Numéro CAS |

1219607-83-6 |

|---|---|

Formule moléculaire |

C6H10F3NOS |

Poids moléculaire |

201.21 g/mol |

Nom IUPAC |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |

Clé InChI |

PLTNZADFUQGXSR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

SMILES isomérique |

CC(C)(C)[S@@](=O)/N=C/C(F)(F)F |

SMILES canonique |

CC(C)(C)S(=O)N=CC(F)(F)F |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.